Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-methylphenoxy)pentyl)-3-methyl-
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-methylphenoxy)pentyl)-3-methyl- is systematically named according to IUPAC rules as 5-{5-[4-(4,5-dihydro-1,3-oxazol-2-yl)-2-methylphenoxy]pentyl}-3-methyl-1,2-oxazole . This nomenclature reflects its hybrid heterocyclic structure, which combines an isoxazole ring (a five-membered ring with nitrogen and oxygen at positions 1 and 2) and a dihydrooxazole moiety (a partially saturated oxazole ring).
The structural representation can be broken into three key components:
- 3-methylisoxazole core : A five-membered ring with nitrogen at position 1, oxygen at position 2, and a methyl group at position 3.
- Pentyl linker : A five-carbon chain connecting the isoxazole core to a phenolic ether group.
- 4-(4,5-dihydro-2-oxazolyl)-2-methylphenoxy group : A para-substituted phenolic ether with a 2-methylphenyl group and a dihydrooxazole substituent.
The SMILES notation for this compound is CC1=NOC(=C1)CCCCCOC2=CC(=C(C=C2)C3=NCCO3)C , while its InChIKey identifier is SWYGPPMJBPTZSH-CVEARBPZSA-N . A 2D structural depiction highlights the spatial arrangement of these groups (Figure 1).
CAS Registry Number and Alternative Chemical Identifiers
This compound has been assigned the CAS Registry Number 92123-22-3 , which serves as its unique identifier in chemical databases. Additional identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| PubChem CID | 5271239 | |
| ChEMBL ID | CHEMBL124989 | |
| ChemSpider ID | 1720 | |
| DSSTox Substance ID | DTXSID00147247 |
The compound is also cataloged under synonyms such as 5-(5-(4-(4,5-Dihydrooxazol-2-yl)-2-vinylphenoxy)pentyl)-3-methylisoxazole and SCHEMBL9862920 . These aliases facilitate cross-referencing across pharmacological and chemical databases.
Molecular Formula and Weight Calculations
The molecular formula C₁₈H₂₂N₂O₃ was derived from systematic analysis of its structure. This formula accounts for:
- 18 carbon atoms : 10 from the isoxazole and phenolic rings, 5 from the pentyl chain, and 3 from methyl/oxazole substituents.
- 22 hydrogen atoms : Distributed across alkyl chains and aromatic rings.
- 2 nitrogen atoms : One in the isoxazole ring and one in the dihydrooxazole group.
- 3 oxygen atoms : Two from the oxazole/isoxazole rings and one from the ether linkage.
The molecular weight is calculated as follows:
$$
\begin{align}
\text{Carbon (C):} & \quad 18 \times 12.01 \, \text{g/mol} = 216.18 \, \text{g/mol} \
\text{Hydrogen (H):} & \quad 22 \times 1.008 \, \text{g/mol} = 22.18 \, \text{g/mol} \
\text{Nitrogen (N):} & \quad 2 \times 14.01 \, \text{g/mol} = 28.02 \, \text{g/mol} \
\text{Oxygen (O):} & \quad 3 \times 16.00 \, \text{g/mol} = 48.00 \, \text{g/mol} \
\hline
\text{Total:} & \quad 216.18 + 22.18 + 28.02 + 48.00 = 314.38 \, \text{g/mol} \
\end{align}
$$
This matches the experimentally reported average mass of 314.385 g/mol , confirming the formula’s accuracy. The monoisotopic mass (exact mass of the most abundant isotopic species) is 314.1630 g/mol , derived using high-resolution mass spectrometry.
Properties
CAS No. |
105639-02-9 |
|---|---|
Molecular Formula |
C19H24N2O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-[5-[4-(4,5-dihydro-1,3-oxazol-2-yl)-2-methylphenoxy]pentyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C19H24N2O3/c1-14-12-16(19-20-9-11-23-19)7-8-18(14)22-10-5-3-4-6-17-13-15(2)21-24-17/h7-8,12-13H,3-6,9-11H2,1-2H3 |
InChI Key |
GWYPYISUFIHJJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NCCO2)OCCCCCC3=CC(=NO3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-methylphenoxy)pentyl)-3-methyl- typically involves multiple steps:
Formation of the Oxazoline Ring: This step involves the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group.
Formation of the Isoxazole Ring: The isoxazole ring is formed through a cycloaddition reaction involving a nitrile oxide and an alkene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-methylphenoxy)pentyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Conversion to oxazole derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-methylphenoxy)pentyl)-3-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-methylphenoxy)pentyl)-3-methyl- involves its interaction with specific molecular targets. The oxazoline ring and phenoxy group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Isoxazole Derivatives
Antiviral Activity
- WIN 54954: A close analog of the target compound, WIN 54954 incorporates 2,6-dichloro substituents on the phenyl ring, enhancing its antiviral potency. It inhibits plaque formation in 50 of 52 rhinovirus serotypes (MIC range: 0.007–2.2 µg/mL) by binding to the VP1 capsid protein . The dichloro groups likely improve hydrophobic interactions with viral targets but may reduce solubility compared to the target compound’s 2-methylphenoxy group .
Solubility and Physicochemical Behavior
- Solubility: The target compound’s solubility in organic solvents (e.g., dimethylformamide) is inferred from crystallization methods used for isostructural compounds . notes that solubility in polar solvents (e.g., water) is likely low due to its hydrophobic pentyl chain and aromatic moieties, a trend shared with WIN 54954 .
- Impact of Alkyl Chain Length : Derivatives with heptyl or octyl chains (vs. pentyl) may exhibit increased lipophilicity, altering membrane permeability and bioavailability .
Crystallographic and Conformational Comparisons
- Isostructural Thiazole Derivatives (Compounds 4 and 5) : These thiazole-based analogs (chloro vs. bromo substituents) share identical crystal packing (triclinic, P̄1 symmetry) but differ in halogen-dependent intermolecular interactions. The target compound’s isoxazole core, in contrast to thiazole, may influence hydrogen bonding and π-π stacking in crystalline forms .
- Planarity and Flexibility : The dihydrooxazole ring in the target compound enforces a semi-rigid conformation, whereas WIN 54954’s dichlorophenyl group introduces steric constraints that may affect binding pocket accessibility .
Biological Activity
Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-methylphenoxy)pentyl)-3-methyl- is a notable example that has been studied for its potential therapeutic applications.
- Chemical Formula : CHNO
- Molecular Weight : 340.42 g/mol
- CAS Number : 105663-64-7
Isoxazole compounds generally exhibit their biological activity through various mechanisms, including:
- Inhibition of Enzymes : Many isoxazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This inhibition can lead to anti-inflammatory and analgesic effects .
- Antiviral Activity : Some studies have shown that isoxazole derivatives can inhibit human rhinovirus (HRV) serotypes, indicating potential use in treating viral infections. The mean minimum inhibitory concentrations (MICs) against HRV serotypes were found to be as low as 0.40 µM .
- Immunomodulatory Effects : Certain isoxazole derivatives have demonstrated immunological activity, suggesting they may modulate immune responses effectively .
Biological Activity Summary
The biological activities of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-methylphenoxy)pentyl)-3-methyl- can be summarized in the following table:
| Activity Type | Effect | Reference |
|---|---|---|
| COX Inhibition | Selective COX-2 inhibitor | |
| Antiviral | Inhibits HRV serotypes | |
| Immunomodulatory | Modulates immune response |
Case Studies and Research Findings
-
Antiviral Studies :
A series of substituted phenyl analogues of isoxazole were synthesized and evaluated against HRV. The study highlighted the importance of substituents at the 2-position for enhancing antiviral activity, with a strong correlation between lipophilicity and MIC values . -
Anti-inflammatory Activity :
Research indicated that certain isoxazoles exhibited significant anti-inflammatory effects by selectively inhibiting COX-2. For instance, compounds with specific substituents showed enhanced analgesic properties . -
Immunological Research :
A complex study on isoxazole derivatives revealed promising immunological activities, suggesting their potential role as immune response modifiers .
Q & A
Q. What are the key considerations for optimizing the synthesis of this isoxazole derivative?
Methodological Answer: Synthesis optimization requires attention to regioselectivity in oxazole ring formation and steric effects due to the methyl substituents. Statistical experimental design (e.g., factorial or response surface methodology) can minimize trials while evaluating parameters like solvent polarity, temperature, and catalyst efficiency . For example, highlights the use of thin-layer chromatography (TLC) and GC-MS to monitor reaction progress and purity, ensuring reproducibility.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer: Nuclear magnetic resonance (NMR) is critical for confirming stereochemistry (e.g., the (4S)-configuration in the dihydrooxazole moiety). Infrared (IR) spectroscopy identifies functional groups like C=N (oxazole) and ether linkages. Mass spectrometry (MS) verifies molecular weight (e.g., monoisotopic mass: 328.178693 ). demonstrates the integration of -NMR and -NMR to resolve overlapping signals from the pentyl linker and aromatic regions.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: Refer to hazard databases (e.g., GESTIS, HSDB) for toxicity profiles. Personal protective equipment (PPE) should include chemical-resistant gloves and P95 respirators for particulate filtration. emphasizes compliance with GHS guidelines, particularly for skin/eye irritation risks.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the dihydrooxazole moiety in catalytic applications?
Methodological Answer: Quantum chemical calculations (e.g., DFT) model reaction pathways, such as ring-opening or nucleophilic substitution. ICReDD’s approach combines computational reaction path searches with experimental validation to optimize conditions (e.g., solvent effects on transition states) . illustrates docking studies to analyze binding interactions, applicable to designing derivatives with enhanced bioactivity.
Q. What strategies resolve contradictions in reported molecular weights and solubility data for this compound?
Methodological Answer: Cross-validation using high-resolution mass spectrometry (HRMS) and elemental analysis clarifies discrepancies (e.g., molecular formula CHNO vs. CHNO ). Solubility discrepancies (e.g., 1.4E-3 g/L ) may arise from polymorphic forms; differential scanning calorimetry (DSC) identifies crystalline phases.
Q. How can structure-activity relationship (SAR) studies improve antimicrobial efficacy in isoxazole derivatives?
Methodological Answer: Systematic substitution at the phenoxy-pentyl chain or oxazole ring modulates lipophilicity and target affinity. and demonstrate in vitro screening against Gram-positive/negative bacteria, with MIC values correlated to electronic effects (e.g., fluorine substitution enhances membrane penetration).
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
Methodological Answer: Stability studies using HPLC quantify degradation products. The oxazole ring’s resonance stabilization and methyl groups’ steric hindrance reduce hydrolysis rates. notes no significant decomposition under standard storage (25°C, inert atmosphere), but accelerated aging tests (40°C/75% RH) are recommended for long-term stability assessment.
Q. How do solvent polarity and temperature influence the compound’s reaction kinetics in heterocyclic functionalization?
Methodological Answer: Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques track intermediate formation. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in oxazole ring modifications, while elevated temperatures accelerate activation energy thresholds. advocates for DoE (Design of Experiments) to isolate critical variables.
Data Analysis and Experimental Design
Q. What statistical methods are effective in optimizing yield for multi-step syntheses of this compound?
Methodological Answer: Central composite design (CCD) or Taguchi methods evaluate interactions between steps (e.g., oxazole cyclization and phenoxy coupling). highlights ANOVA for identifying significant factors (e.g., reaction time > catalyst loading).
Q. How can contradictory bioactivity data from different assays be reconciled?
Methodological Answer: Normalize results using positive/negative controls (e.g., ciprofloxacin for antimicrobial assays). Meta-analysis of dose-response curves and Hill coefficients distinguishes assay-specific artifacts (e.g., solvent interference in broth microdilution ).
Toxicology and Environmental Impact
Q. What in silico tools predict the compound’s ecotoxicological risks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
